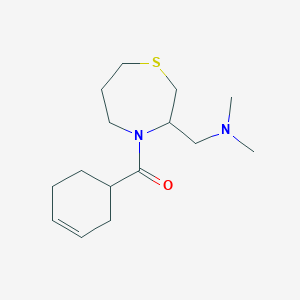
Cyclohex-3-en-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Cyclohex-3-en-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C15H26N2OS and its molecular weight is 282.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Cyclohex-3-en-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology.
Chemical Structure and Properties
Chemical Formula : C₁₅H₂₆N₂OS
Molecular Weight : 282.4 g/mol
CAS Number : 1448037-92-0
The compound features a cyclohexene ring and a thiazepane moiety, which contribute to its unique pharmacological properties. The presence of a dimethylamino group enhances its lipophilicity, potentially improving bioavailability.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that allow for the efficient construction of the thiazepane ring and subsequent functionalization. The synthetic route often includes the following steps:
- Formation of the Thiazepane Ring : Utilizing appropriate precursors under controlled conditions.
- Introduction of Functional Groups : Employing methods such as alkylation or acylation to introduce the cyclohexene moiety.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives with thiazepane structures have been shown to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | MIC (μM) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 12.4 | Ciprofloxacin |
| Escherichia coli | 16.5 | Ciprofloxacin |
| Klebsiella pneumoniae | 16.1 | Ciprofloxacin |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains.
Anti-inflammatory Activity
In addition to antimicrobial properties, thiazepane derivatives have demonstrated anti-inflammatory effects in various models. For example, compounds derived from similar scaffolds showed greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. The mechanism is believed to involve inhibition of pro-inflammatory cytokine production.
Case Studies
A series of case studies have explored the efficacy of this compound in vivo and in vitro:
- In Vitro Study on Bacterial Inhibition : A study conducted on a panel of bacterial strains revealed that the compound inhibited growth effectively at concentrations lower than those required for traditional antibiotics.
- In Vivo Anti-inflammatory Model : In animal models, administration of the compound resulted in reduced edema and inflammatory markers compared to control groups.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : It may bind to receptors that modulate immune responses, leading to decreased inflammation and enhanced microbial clearance.
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c1-16(2)11-14-12-19-10-6-9-17(14)15(18)13-7-4-3-5-8-13/h3-4,13-14H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIPECUUPACDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













